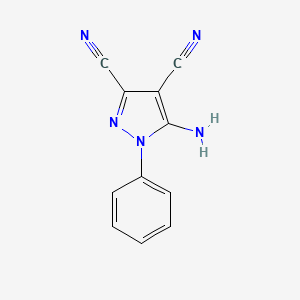
5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as APDC and has a molecular formula of C11H7N5. APDC is a pyrazole derivative that has two cyano groups attached to the pyrazole ring.
作用機序
The mechanism of action of APDC is not well understood, but it is believed to involve the formation of complexes with metal ions. APDC has two cyano groups attached to the pyrazole ring, which makes it an excellent ligand for metal ions. The formation of complexes between APDC and metal ions can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
APDC has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant properties, which can help protect cells against oxidative stress. APDC has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, APDC has been shown to have antitumor properties, which can be useful in the treatment of cancer.
実験室実験の利点と制限
One of the significant advantages of APDC is its ability to form complexes with metal ions, which makes it an excellent reagent for the determination of metal ions in various samples. APDC is also relatively easy to synthesize, which makes it readily available for laboratory use. However, one of the limitations of APDC is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of APDC. One of the significant areas of research is the development of new analytical techniques that can utilize APDC as a reagent for the determination of metal ions. Additionally, there is a need for further studies to understand the mechanism of action of APDC and its potential applications in various fields. The development of new derivatives of APDC with improved properties is also an area of future research. Finally, there is a need for further studies to understand the potential toxicity of APDC and its effects on living organisms.
Conclusion:
In conclusion, 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile is a chemical compound that has significant potential in various fields. Its ability to form complexes with metal ions makes it an excellent reagent for the determination of metal ions in various samples. APDC has also been shown to have various biochemical and physiological effects, which can be useful in the treatment of various diseases. However, further studies are needed to understand the mechanism of action of APDC and its potential applications in various fields.
合成法
The synthesis of APDC involves the reaction of 5-amino-1-phenylpyrazole with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of APDC. This method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
APDC has been extensively studied for its potential applications in various fields. One of the significant applications of APDC is in the field of analytical chemistry, where it is used as a reagent for the determination of various metal ions. APDC forms complexes with metal ions, which can be easily detected using various analytical techniques.
特性
IUPAC Name |
5-amino-1-phenylpyrazole-3,4-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5/c12-6-9-10(7-13)15-16(11(9)14)8-4-2-1-3-5-8/h1-5H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGULYLNXXBGXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C#N)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354255 |
Source


|
| Record name | 1H-Pyrazole-3,4-dicarbonitrile, 5-amino-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile | |
CAS RN |
94427-97-1 |
Source


|
| Record name | 1H-Pyrazole-3,4-dicarbonitrile, 5-amino-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

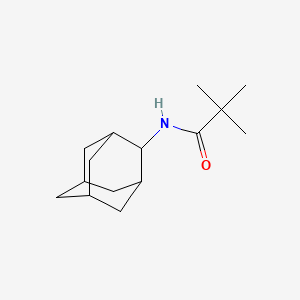
![N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5685680.png)
![3-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5685692.png)
![5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5685703.png)
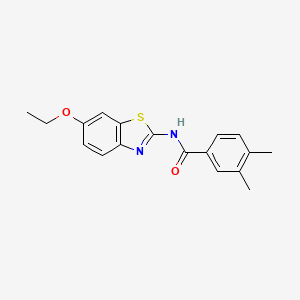
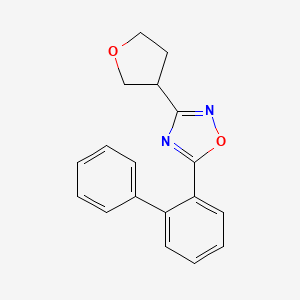
![5,6-dimethoxy-2-{2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5685717.png)
![3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5685739.png)
![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)
![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5685752.png)

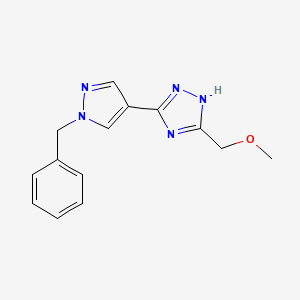
![2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685763.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5685770.png)